ent-17-Hydroxykaur-15-en-19-oic acid
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Overview
Description
ent-17-Hydroxykaur-15-en-19-oic acid: is a diterpenoid compound that belongs to the class of organic compounds known as kaurane diterpenoids. These compounds are characterized by their structure based on the kaurane skeleton.
Mechanism of Action
Target of Action
The primary target of ent-17-Hydroxykaur-15-en-19-oic acid is human prostate LNCaP2 cells . These cells are a commonly used model for studying prostate cancer, and the compound’s interaction with these cells suggests potential applications in cancer research and treatment .
Mode of Action
This compound exhibits cytotoxicity against LNCaP2 cells .
Biochemical Pathways
Given its cytotoxic effects on lncap2 cells, it is plausible that the compound interferes with pathways related to cell survival, growth, and proliferation .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in LNCaP2 cells . This suggests that the compound may have potential therapeutic effects in the context of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-17-Hydroxykaur-15-en-19-oic acid typically involves the isolation of the compound from natural sources such as the leaves of Laetia thamnia L. The compound can be extracted and purified using various chromatographic techniques .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: ent-17-Hydroxykaur-15-en-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ent-17-Hydroxykaur-15-en-19-oic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs for further study.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Kaurenoic acid: Another kaurane diterpenoid with antibacterial and anti-inflammatory properties.
ent-16beta,17-Dihydroxy-9(11)-kauren-19-oic acid: A natural compound with decompression and blood viscosity depression activities.
Properties
CAS No. |
35030-38-7 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |
InChI |
InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1 |
InChI Key |
XEQHVCXFKPCQNM-LEUKZYDJSA-N |
SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |
Appearance |
Powder |
melting_point |
193-194°C |
physical_description |
Solid |
Synonyms |
17-hydroxy-ent-kaur-15-en-19-oic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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